molecular formula C21H19N3O4 B2799139 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 2138027-90-2

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2799139
CAS No.: 2138027-90-2
M. Wt: 377.4
InChI Key: LLPQLDJDKHQSFR-UHFFFAOYSA-N
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Description

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound characterized by its fluorenyl group and pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methylpyrazole-4-carboxylic acid and 9H-fluoren-9-ylmethoxycarbonyl chloride.

  • Reaction Steps:

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones

  • Reduction products: Alcohols, amines

  • Substitution products: Various substituted pyrazoles

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

  • 1-Methylpyrazole-4-carboxylic acid

  • 9H-Fluoren-9-ylmethoxycarbonyl chloride

  • Other fluorenyl-substituted pyrazoles

Uniqueness: The presence of both the fluorenyl group and the pyrazole ring makes this compound unique compared to its analogs. The fluorenyl group provides fluorescence properties, while the pyrazole ring contributes to its biological activity.

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Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-24-11-17(20(25)26)19(23-24)10-22-21(27)28-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,11,18H,10,12H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQLDJDKHQSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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